(S)-4-Pentyn-2-OL
Overview
Description
The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .Scientific Research Applications
Organometallic Chemistry and Catalysis :
- Carbohydrate-derived 4-pentyn-1-ols, synthesized from spirocyclic oxirane precursors, can undergo cycloisomerization at low-valent chromium or tungsten templates to form spirocyclic 2-oxacyclohexylidene metal complexes. This demonstrates the utility of 4-pentyn-1-ols in organometallic chemistry (Weyershausen, Nieger, & Dötz, 2000).
- Computational studies using density functional theory explored the endo- and exo-cycloisomerizations of 4-pentyn-1-ol in the presence of tungsten carbonyl catalyst, revealing insights into the catalytic process and its selectivity (Sheng, Musaev, Reddy, McDonald, & Morokuma, 2002).
Synthetic Methodology and Reaction Mechanisms :
- Intramolecular hydroalkoxylation and hydroamination of alkynes catalyzed by Cu(I) complexes were studied, with findings on the reaction mechanisms and kinetics relevant to the use of 4-pentyn-1-ol (Pouy et al., 2012).
- Synthesis of seven-membered carbocyclic rings via microwave-assisted tandem oxyanionic 5-exo dig cyclization-Claisen rearrangement process, using 1-alkenyl-4-pentyn-1-ol systems, shows another application in complex molecular synthesis (Li, Kyne, & Ovaska, 2007).
Stereoselective Synthesis :
- Stereoselective total synthesis of antimicrobial marine metabolites ieodomycin A and B was achieved starting from commercially available 4-pentyn-1-ol, showcasing the chemical's role in the synthesis of biologically active compounds (Das & Goswami, 2013).
Physical and Structural Studies :
- Research on the structural and conformational properties of 4-Pentyn-1-ol using microwave spectroscopy and quantum chemical calculations, contributing to a deeper understanding of its molecular behavior (Møllendal, Dreizler, & Sutter, 2007).
Corrosion Inhibition :
- The inhibitive properties of 4-pentyn-1-ol alcohols as corrosion inhibitors for iron in HCl were studied, showing the potential industrial applications of this compound (Babić-Samardžija, Lupu, Hackerman, & Barron, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-pent-4-yn-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-4-5(2)6/h1,5-6H,4H2,2H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHLRRZARWSHBE-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC#C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81939-73-3 | |
Record name | 4-Pentyn-2-ol, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081939733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-PENTYN-2-OL, (2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1E6R2D4EZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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